molecular formula C20H22N4O2S2 B11127510 3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11127510
M. Wt: 414.5 g/mol
InChI Key: OWABRBKPZRKVFY-GDNBJRDFSA-N
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Description

“3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” typically involves multi-step organic reactions. The process may include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isobutylamino group: This step may involve nucleophilic substitution reactions.

    Formation of the thiazolan-4-one ring: This can be synthesized through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Allylation and final modifications: The allyl group can be introduced through allylation reactions using allyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to optimize product formation.

Chemical Reactions Analysis

Types of Reactions

“3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, “3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets can be studied for therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its complex structure may impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of “3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may bind to active sites, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows for distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S2/c1-5-8-24-19(26)15(28-20(24)27)10-14-16(21-11-12(2)3)22-17-13(4)7-6-9-23(17)18(14)25/h5-7,9-10,12,21H,1,8,11H2,2-4H3/b15-10-

InChI Key

OWABRBKPZRKVFY-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC(C)C

Origin of Product

United States

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